molecular formula C10H11Cl2N3O2 B2587616 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2172503-56-7

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B2587616
CAS No.: 2172503-56-7
M. Wt: 276.12
InChI Key: MPVSFSFYDKFPEN-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining an imidazole ring with a pyridine moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal and ammonia or an amine.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include reduced imidazole derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is widely used in:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine moiety can engage in π-π interactions with aromatic amino acids in protein binding sites, modulating their function.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid
  • 4-Methyl-1H-imidazole-5-carboxylic acid
  • 2-(Pyridin-3-yl)-1H-imidazole

Uniqueness: 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to the presence of both the methyl group and the pyridine moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination enhances its potential as a versatile scaffold in medicinal chemistry and as a probe in biochemical research.

Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H,12,13)(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVSFSFYDKFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172503-56-7
Record name 4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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